

# EDC vs. DCC for Peptide Synthesis in Organic Solvents: A Comparative Guide

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## Compound of Interest

Compound Name: **1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide**

Cat. No.: **B157966**

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling agent is a critical determinant of reaction efficiency, product purity, and overall success. Among the most established and widely used carbodiimide coupling agents are **1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide** (EDC) and **N,N'-Dicyclohexylcarbodiimide** (DCC). This guide provides an objective, data-driven comparison of their performance in organic solvents, complete with experimental protocols and workflow visualizations to aid in selecting the optimal reagent for your specific application.

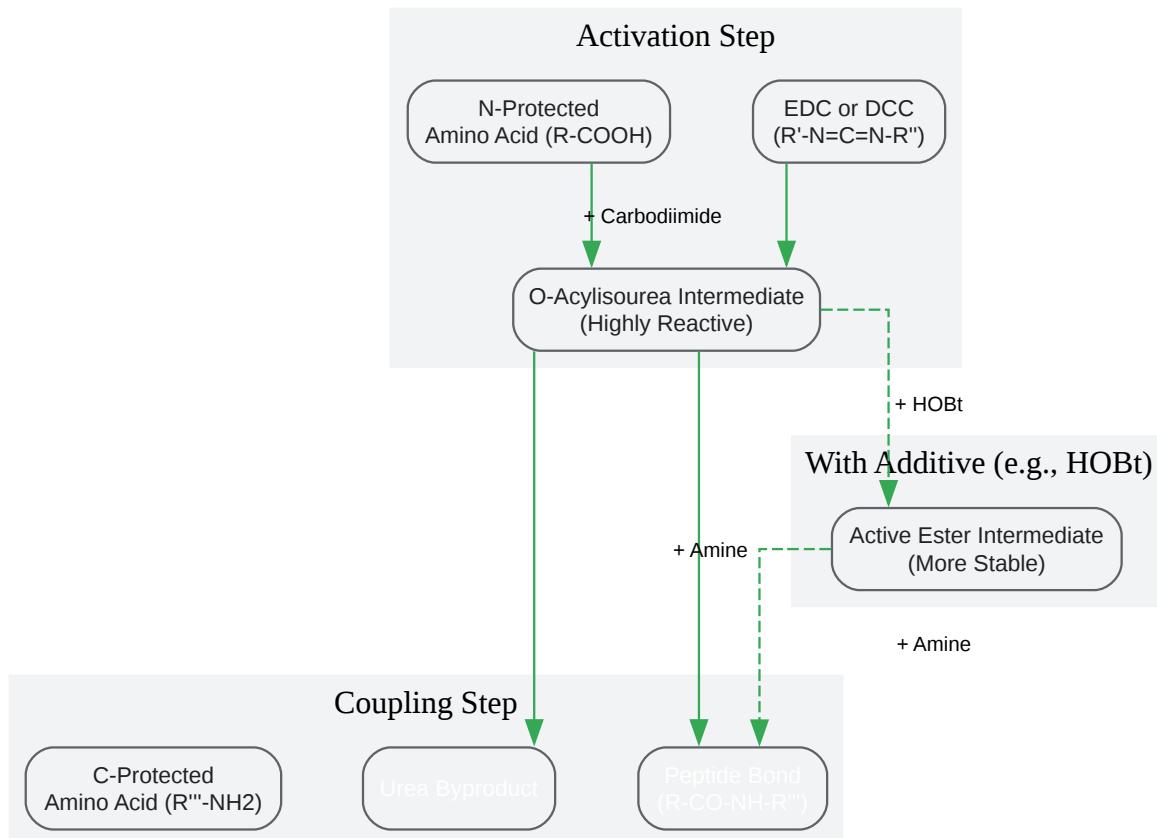
## At a Glance: Key Differences Between EDC and DCC

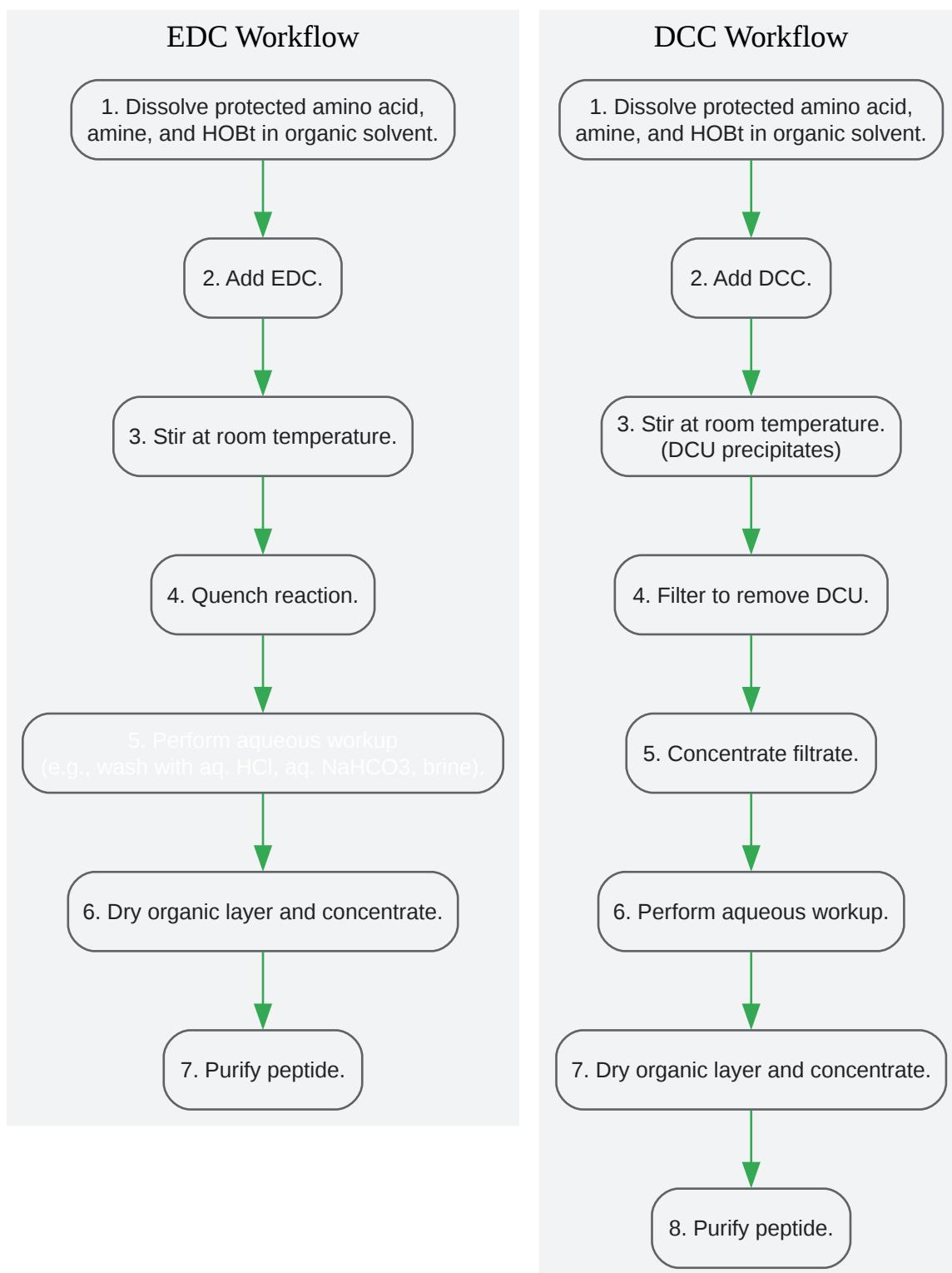
Feature	EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	DCC (N,N'-Dicyclohexylcarbodiimide)
Byproduct	1-Ethyl-3-(3-dimethylaminopropyl)urea	Dicyclohexylurea (DCU)
Byproduct Solubility	Water-soluble	Insoluble in most organic solvents
Byproduct Removal	Aqueous extraction/washing	Filtration
Typical Solvents	Dichloromethane (DCM), Dimethylformamide (DMF), aqueous solutions	Dichloromethane (DCM), Dimethylformamide (DMF)
Handling	Generally easier workup, especially in solution-phase synthesis	Insoluble byproduct can complicate purification in solid-phase synthesis
Cost	Generally more expensive than DCC	More cost-effective

## Mechanism of Action: Carbodiimide-Mediated Peptide Bond Formation

Both EDC and DCC facilitate the formation of a peptide bond by activating the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of a C-protected amino acid, leading to the formation of the desired peptide bond and the corresponding urea byproduct.

To enhance coupling efficiency and minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBT) or N-hydroxysuccinimide (NHS) is often employed. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine component of the reaction.



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